5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime
Description
BenchChem offers high-quality 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3F3N3OS/c1-28-18(30-14-6-4-12(20)5-7-14)15(17(27-28)19(23,24)25)9-26-29-10-11-2-3-13(21)8-16(11)22/h2-9H,10H2,1H3/b26-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGHKXWLSIFPBF-JQAMDZJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article examines the compound's pharmacological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
- IUPAC Name : 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Molecular Formula : C₁₂H₈ClF₃N₂OS
- Molecular Weight : 320.72 g/mol
- Melting Point : 93–95 °C
- CAS Number : 321533-70-4
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties.
Antibacterial Activity
Recent studies have shown that derivatives of this compound exhibit potent antibacterial effects. The synthesized compounds were tested against several bacterial strains, demonstrating significant inhibition with varying IC50 values. For example, related compounds with similar structures have shown IC50 values as low as 2.14 µM against specific bacterial targets .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease. The compound's derivatives have shown promising results in AChE inhibition assays.
- Urease : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. Studies indicate that derivatives of this pyrazole compound exhibit strong urease inhibitory activity, with IC50 values significantly lower than traditional urease inhibitors .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzyme active sites and bacterial cell membranes. The presence of the chlorophenyl and trifluoromethyl groups enhances lipophilicity and facilitates better membrane penetration, which is crucial for antibacterial activity.
Case Studies
- Antibacterial Efficacy :
- Enzyme Inhibition Studies :
Summary Table of Biological Activities
Q & A
Q. Critical Parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Oxime Formation | 60–70 | Ethanol | None | 4–6 | 70–85 |
| Esterification | 40–50 | DCM | Pyridine | 7–8 | 65–75 |
Q. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane).
- Optimize column chromatography eluent ratios to minimize impurities .
Basic: How can key functional groups (e.g., trifluoromethyl, oxime) be characterized using spectroscopic methods?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The trifluoromethyl group (CF₃) appears as a singlet at δ ~3.8–4.2 ppm. The oxime proton (CH=N–O) resonates as a broad peak at δ ~8.5–9.0 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) of the aldehyde precursor shifts to δ ~190 ppm upon oxime formation .
- FT-IR : Stretching vibrations for C=N (oxime) at ~1640 cm⁻¹ and S–C (sulfanyl) at ~680 cm⁻¹ confirm functional group integrity .
- X-ray Crystallography : Resolve stereochemical ambiguities (E/Z oxime configuration) using single-crystal data (R factor <0.1) .
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction :
- Data Refinement : Use SHELXL for anisotropic displacement parameters. Hydrogen atoms are placed via riding models (C–H = 0.93–0.96 Å) .
Q. Key Metrics :
| Parameter | Value |
|---|---|
| R Factor | <0.088 |
| wR Factor | <0.273 |
| C–C Bond Length | 1.39 ± 0.006 Å |
Advanced: How to design structure-activity relationship (SAR) studies for evaluating pharmacological potential?
Q. Methodological Answer :
Variation of Substituents :
- Synthesize analogs with modified benzyl (e.g., 4-fluorobenzyl) or sulfanyl (e.g., 3-chlorophenyl) groups to assess anti-inflammatory/antitumor activity .
- Compare IC₅₀ values against reference drugs (e.g., doxorubicin) using MTT assays .
Computational Modeling :
Q. Methodological Answer :
- Experimental Variables :
- Cell Line Specificity : Test compounds on multiple lines (e.g., HeLa vs. MCF-7) to identify tissue-dependent effects .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Data Normalization :
Case Study :
A 2025 study reported conflicting IC₅₀ values (15 μM vs. 8 μM) for similar derivatives. Resolution involved standardizing assay protocols (e.g., incubation time = 48 h) and verifying purity (>95% via HPLC) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
